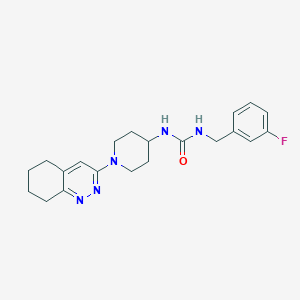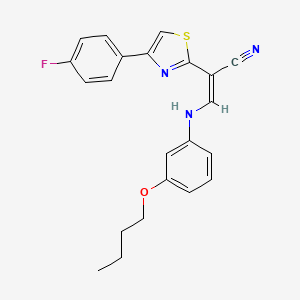![molecular formula C23H28N6O2 B2917606 1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896599-64-7](/img/structure/B2917606.png)
1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Compound X involves several steps. One notable method is the selective synthesis reported by Zhan et al. in the journal Organic & Biomolecular Chemistry . They designed an inexpensive and versatile approach for the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl) (phenyl)methanone was obtained. In the absence of sulfur, quinoxaline was formed in 1,4-dioxane. This method provides access to a wide range of quinoxalines and (1H-benzo[d]imidazol-2-yl) (phenyl)methanones under mild conditions.
科学的研究の応用
Synthesis and Pharmacological Evaluation
A study focused on the synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds with structural similarities to the specified chemical. These compounds were found to be potent ligands for the 5-HT1A receptor and exhibited anxiolytic-like and antidepressant-like activities in preclinical studies, suggesting their potential for future research into new derivatives with anxiolytic or antidepressant activity (Zagórska et al., 2009).
Mesoionic Purinone Analogs
Research into mesoionic purinone analogs, which are structurally related to purine-2,8-dione, has contributed to the understanding of their synthesis and properties. These studies have explored the chemical behavior of these compounds, including their tautomeric forms and reactions, providing insights into the chemical diversity and potential applications of purine derivatives (Coburn & Taylor, 1982).
Antiasthmatic Agents
Another area of investigation involves the development of xanthene derivatives, including imidazo[2,1-f]purine-2,6-dione derivatives, for their antiasthmatic activity. This research aimed to explore the vasodilatory activity of these compounds, contributing to the development of potential anti-asthmatic agents (Bhatia et al., 2016).
Structure-Activity Relationships
Studies on the structure-activity relationships and molecular docking of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have provided insights into their affinity for serotoninergic and dopaminergic receptors. These findings are significant for understanding the potential psychotropic effects of these compounds, highlighting their relevance in the design of new therapeutic agents (Zagórska et al., 2015).
Antimycobacterial Activity
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been explored for their antimycobacterial activity. This research underscores the potential of purine derivatives in addressing drug-resistant strains of tuberculosis, showcasing the versatility of these compounds in medicinal chemistry (Lv et al., 2017).
将来の方向性
特性
IUPAC Name |
4,7-dimethyl-6-(3-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-8-7-9-18(14-16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)13-12-26-10-5-4-6-11-26/h7-9,14-15H,4-6,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSAPCCSBSFVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)

![2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide](/img/structure/B2917529.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2917534.png)
![2-[(3,3-Dimethylcyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2917535.png)


![Ethyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate hydrochloride](/img/structure/B2917539.png)
![N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B2917540.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B2917544.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2917546.png)